An In-depth Technical Guide to Methyl 4-(thiazol-2-yl)benzoate
An In-depth Technical Guide to Methyl 4-(thiazol-2-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4-(thiazol-2-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, spectroscopic profile, synthesis methodologies, and potential applications, with a focus on the causal relationships behind its chemical behavior and functional characteristics.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Methyl 4-(thiazol-2-yl)benzoate, by coupling the thiazole ring with a methyl benzoate group, presents a molecule with potential for further functionalization and exploration in various scientific domains.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.
Physicochemical Properties
The key physicochemical properties of Methyl 4-(thiazol-2-yl)benzoate are summarized in the table below. These parameters are crucial for predicting its behavior in different solvent systems, its potential for membrane permeability, and for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | |
| Molecular Weight | 219.26 g/mol | |
| CAS Number | 305806-42-2 | |
| Density | 1.25 g/cm³ | |
| Boiling Point | 355.8 °C at 760 mmHg | |
| Flash Point | 169 °C | |
| Refractive Index | 1.589 | |
| XLogP3 | 2.6 |
Spectroscopic Analysis
Spectroscopic data provides the structural fingerprint of a molecule. The following data has been reported for a compound with the same molecular formula and a similar name, which is presumed to be Methyl 4-(thiazol-2-yl)benzoate.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Caption: Chemical structure of Methyl 4-(thiazol-2-yl)benzoate.
¹H NMR (200 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.15 | s | 1H | Thiazole-H |
| 7.98 | m | 1H | Aromatic-H |
| 7.68 | d, J = 8.0 Hz | 1H | Aromatic-H |
| 7.37 - 7.30 | m | 1H | Aromatic-H |
| 3.91 | s | 3H | -OCH₃ |
¹³C NMR (50 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 165.5 | C=O (ester) |
| 135.7 | Aromatic-C |
| 132.4 | Aromatic-C |
| 132.1 | Aromatic-C |
| 129.8 | Aromatic-C |
| 128.0 | Aromatic-C |
| 122.3 | Aromatic-C |
| 52.2 | -OCH₃ |
Source: The Royal Society of Chemistry[1]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic/Thiazole |
| ~2950 | C-H stretch | -OCH₃ |
| ~1720 | C=O stretch | Ester |
| ~1600, ~1480 | C=C stretch | Aromatic/Thiazole |
| ~1280, ~1100 | C-O stretch | Ester |
Specific mass spectrometry data is not available. However, the molecular ion peak ([M]⁺) would be expected at m/z = 219. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z = 188, and the loss of the carbomethoxy group (-COOCH₃, 59 Da) to give a fragment at m/z = 160. Further fragmentation of the thiazole and benzene rings would also be expected.
Synthesis of Methyl 4-(thiazol-2-yl)benzoate
The synthesis of 2-substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide.
While a specific detailed protocol for Methyl 4-(thiazol-2-yl)benzoate is not available in the searched literature, a plausible synthetic route can be proposed based on established methodologies.
Caption: Proposed Hantzsch synthesis of Methyl 4-(thiazol-2-yl)benzoate.
Proposed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and has not been specifically validated for this compound.
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-(2-bromoacetyl)benzoate (1.0 eq) and ethanol.
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Addition of Thioamide: Add thioformamide (1.1 eq) to the solution.
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Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Methyl 4-(thiazol-2-yl)benzoate.
Rationale: The Hantzsch synthesis is a robust and high-yielding method for the preparation of thiazoles. The use of an α-haloketone and a thioamide provides the necessary components for the cyclization reaction to form the thiazole ring. Ethanol is a common solvent for this reaction as it is relatively polar and can dissolve both reactants. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
Potential Applications in Drug Discovery and Materials Science
The thiazole scaffold is a key component in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. The biological activities of thiazole derivatives are diverse and include:
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Antimicrobial Activity: Thiazole-containing compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens.[1][2] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
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Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
While there is no specific biological data available for Methyl 4-(thiazol-2-yl)benzoate, its structural similarity to other biologically active thiazoles suggests that it could be a valuable starting point for the development of new therapeutic agents. The methyl ester group provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
In the realm of materials science, the aromatic and heterocyclic nature of Methyl 4-(thiazol-2-yl)benzoate suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The thiazole moiety can influence the electronic properties and packing of the molecules in the solid state, which are critical for device performance.
Conclusion
Methyl 4-(thiazol-2-yl)benzoate is a heterocyclic compound with a promising profile for applications in both drug discovery and materials science. This guide has provided a comprehensive overview of its known physicochemical and spectroscopic properties, along with a proposed synthetic route. While specific biological and material science data for this compound are limited, the established importance of the thiazole scaffold warrants further investigation into its potential. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.
References
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Singh, L., Tiwari, D. O. P., & Brijyog. (n.d.). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. Semantic Scholar. Retrieved January 21, 2026, from [Link]
